1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine
Overview
Description
1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine is an organic compound with the molecular formula C14H16BrN It is a brominated derivative of naphthalene, featuring a pyrrolidine ring attached to the naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine typically involves the bromination of 3,4-dihydronaphthalene followed by the introduction of a pyrrolidine moiety. One common method includes:
Bromination: 3,4-Dihydronaphthalene is treated with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, to yield 6-bromo-3,4-dihydronaphthalene.
Pyrrolidine Introduction: The brominated intermediate is then reacted with pyrrolidine under basic conditions, often using a base like potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The bromine atom and pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on its specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,4-dihydronaphthalen-2-ylamine
- 6-Bromo-3,4-dihydronaphthalen-2-ol
- 6-Bromo-3,4-dihydronaphthalen-2-ylmethanol
Uniqueness
1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other brominated naphthalene derivatives. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN/c15-13-5-3-12-10-14(6-4-11(12)9-13)16-7-1-2-8-16/h3,5,9-10H,1-2,4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXASHBAWOZUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(CC2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623093 | |
Record name | 1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113075-66-4 | |
Record name | 1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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